

GA-017: A Technical Guide to a Potent LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GA-017

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GA-017**, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). **GA-017** has emerged as a critical research tool for interrogating the Hippo signaling pathway and holds potential for applications in regenerative medicine and 3D cell culture. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its effects on cellular signaling pathways.

Core Concepts and Mechanism of Action

GA-017 is a selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2, which are central components of the Hippo signaling pathway.^[1] This pathway plays a crucial role in the regulation of organ size, tissue homeostasis, and cell proliferation. The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).^{[2][3]}

In its active state, the Hippo pathway core kinase cassette, MST1/2 and LATS1/2, phosphorylates YAP and TAZ.^{[2][4]} This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and subsequent proteasomal degradation, thereby preventing their nuclear translocation and co-activation of transcription factors, primarily the TEAD family.^{[2][3]}

GA-017 competitively inhibits LATS1 and LATS2 with respect to ATP.[\[5\]](#)[\[6\]](#) By blocking LATS kinase activity, **GA-017** prevents the phosphorylation of YAP and TAZ.[\[5\]](#) This leads to the stabilization and nuclear translocation of YAP/TAZ, where they can bind to TEAD transcription factors and induce the expression of genes that promote cell proliferation and survival.[\[2\]](#)[\[5\]](#) This mechanism of action makes **GA-017** a powerful tool for promoting cell growth, particularly in 3D culture systems like spheroids and organoids.[\[1\]](#)[\[5\]](#)

Quantitative Data and Chemical Properties

The following tables summarize the key quantitative data and chemical properties of **GA-017**.

Table 1: In Vitro Kinase Inhibition Data

Target	IC50 (nM)	Ki (nM)	Mechanism of Inhibition
LATS1	4.10 ± 0.79	0.58 ± 0.11	ATP-competitive
LATS2	3.92 ± 0.42	0.25 ± 0.03	ATP-competitive
Data sourced from multiple references. [1] [5] [6] [7]			

Table 2: Cellular Activity

Assay	Cell Line	EC50 (µM)
Cell Growth Facilitation	SKOV3	3.51 ± 0.26
Data sourced from multiple references. [1] [7]		

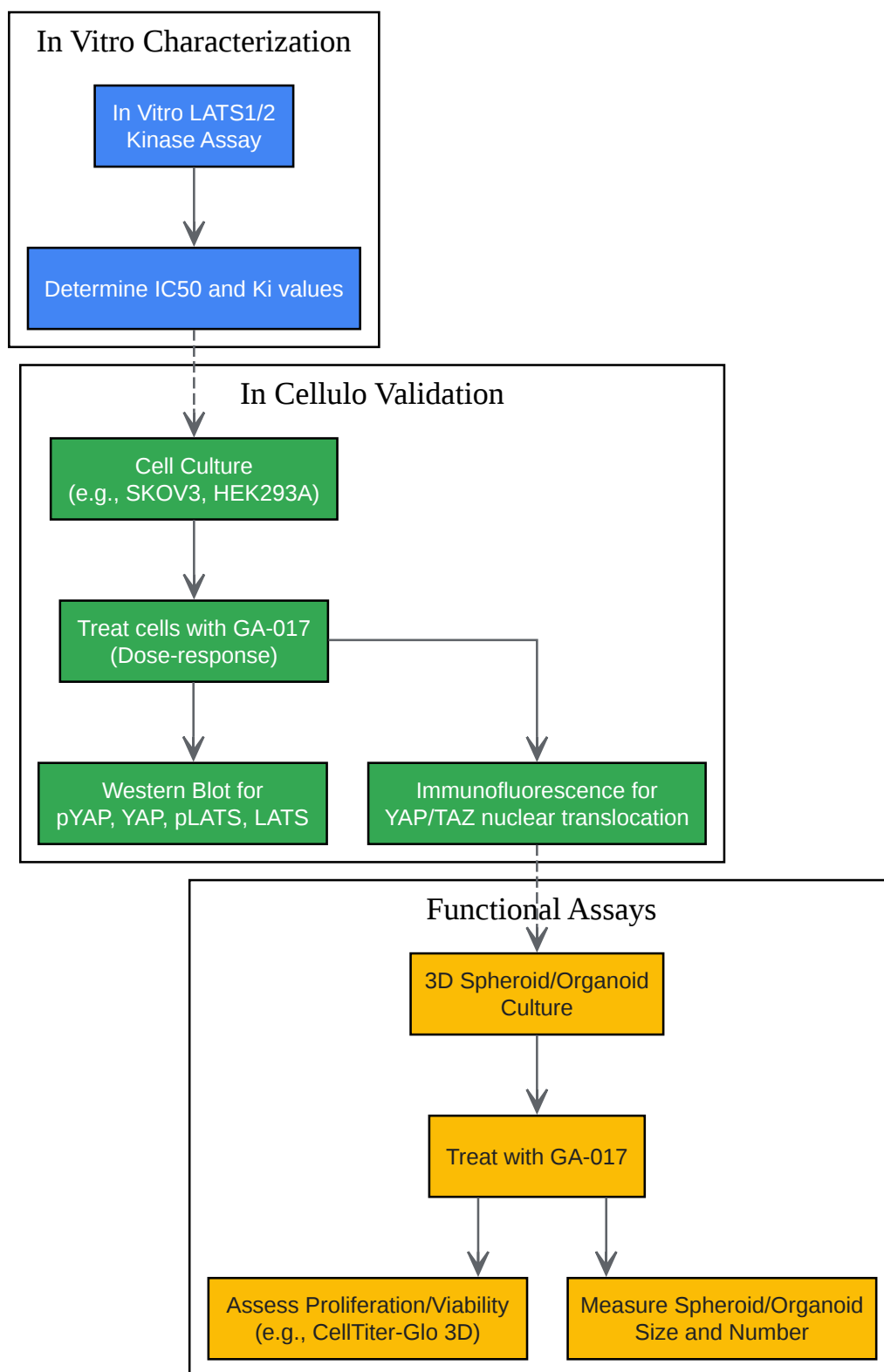
Table 3: Chemical Properties

Property	Value
Molecular Formula	C18H21N3O4
Molecular Weight	343.38
CAS Number	2351906-74-4
Data sourced from multiple references. [7] [8] [9]	

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the Hippo signaling pathway and a typical experimental workflow for evaluating **GA-017**.

Hippo Signaling Pathway and **GA-017** Mechanism of Action.



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Experimental Workflow for Evaluating **GA-017**.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **GA-017**.

In Vitro LATS Kinase Inhibition Assay

This assay measures the direct inhibitory effect of **GA-017** on the enzymatic activity of LATS1 and LATS2.

Materials:

- Recombinant human LATS1 and LATS2 enzymes
- YAP-derived peptide substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **GA-017** stock solution (in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white microplates

Procedure:

- Prepare serial dilutions of **GA-017** in kinase assay buffer.
- In a 384-well plate, add the diluted **GA-017** or DMSO (vehicle control) to the appropriate wells.
- Add the LATS1 or LATS2 enzyme to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of the YAP peptide substrate and ATP.
- Incubate the plate at 30°C for 1 hour.

- Stop the reaction and measure the kinase activity using a luminescence-based kinase assay kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each **GA-017** concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
- To determine the K_i value and mechanism of inhibition, perform the assay with varying concentrations of ATP and **GA-017** and analyze the data using Lineweaver-Burk plots.[\[5\]](#)

Western Blot Analysis of YAP Phosphorylation

This protocol is used to assess the effect of **GA-017** on the phosphorylation of YAP in a cellular context.

Materials:

- Cell line of interest (e.g., HEK293A, SKOV3)
- Cell culture medium and supplements
- **GA-017**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-LATS1, and anti-GAPDH (loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **GA-017** or DMSO for the desired time (e.g., 6 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated YAP to total YAP.

3D Spheroid/Organoid Proliferation Assay

This assay evaluates the effect of **GA-017** on the growth of cells in a 3D culture model.

Materials:

- Cell line suitable for spheroid/organoid formation

- Ultra-low attachment 96-well plates
- 3D cell culture medium (may require specific growth factors and matrices like Matrigel for organoids)
- **GA-017**
- 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Microplate reader with luminescence detection

Procedure:

- Seed cells in ultra-low attachment 96-well plates at a density optimized for spheroid/organoid formation.
- Culture the cells for 3-4 days to allow for the formation of spheroids/organoids.
- Treat the spheroids/organoids with a range of concentrations of **GA-017** or DMSO.
- Incubate for an additional 3-7 days, depending on the cell type and experimental design.
- Visually inspect and image the spheroids/organoids to assess size and number.
- Measure cell viability using a 3D-compatible cell viability assay according to the manufacturer's protocol. This typically involves adding the reagent directly to the wells, incubating to lyse the cells and generate a luminescent signal, and then reading the plate on a luminometer.
- Normalize the data to the DMSO control to determine the effect of **GA-017** on cell proliferation.

Conclusion

GA-017 is a valuable pharmacological tool for the study of the Hippo signaling pathway. Its potent and selective inhibition of LATS1/2 kinases allows for the controlled activation of the downstream effectors YAP and TAZ. This property makes **GA-017** particularly useful for promoting cell proliferation in challenging 3D culture environments, thereby advancing research

in areas such as organoid development, tissue engineering, and regenerative medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **GA-017** in their studies.

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- To cite this document: BenchChem. [GA-017: A Technical Guide to a Potent LATS Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606594#what-is-ga-017-lats-inhibitor]

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